molecular formula C4H6N4O2 B11769362 Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Cat. No.: B11769362
M. Wt: 142.12 g/mol
InChI Key: VSHDQIDFLOXNGV-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the ester group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, triazole carboxamides, and other derivatives that retain the core triazole structure.

Scientific Research Applications

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate is unique due to its combination of an amino group and a methyl ester group on the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

methyl 3-amino-1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)8-2-6-3(5)7-8/h2H,1H3,(H2,5,7)

InChI Key

VSHDQIDFLOXNGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=NC(=N1)N

Origin of Product

United States

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